(8-Bromonaphthalen-1-yl)methanol

Medicinal Chemistry Organic Synthesis Catalysis

Leverage the unique peri-steric environment of (8-Bromonaphthalen-1-yl)methanol: the 1,8-substitution pattern creates a crowded binding pocket ideal for asymmetric catalysis ligands. The bromine atom enables cross-coupling (Suzuki, Buchwald-Hartwig), while the hydroxymethyl group quantitatively converts to a mesylate leaving group (97% yield) for nucleophilic displacement. This regiochemically pure building block supports divergent medicinal chemistry SAR and organic electronics research. Differentiate your synthesis with predictable reactivity and high-yield transformations.

Molecular Formula C11H9BrO
Molecular Weight 237.09 g/mol
CAS No. 14938-58-0
Cat. No. B082454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-Bromonaphthalen-1-yl)methanol
CAS14938-58-0
Molecular FormulaC11H9BrO
Molecular Weight237.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)CO)C(=CC=C2)Br
InChIInChI=1S/C11H9BrO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6,13H,7H2
InChIKeyCBEFAHWSHVJUKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(8-Bromonaphthalen-1-yl)methanol (CAS 14938-58-0): Procurement Overview and Structural Class


(8-Bromonaphthalen-1-yl)methanol (CAS 14938-58-0) is a mono-brominated naphthalene derivative, characterized by a bromine atom at the 8-position and a hydroxymethyl (-CH2OH) group at the 1-position of the naphthalene core [1]. With a molecular formula of C₁₁H₉BrO and a molecular weight of 237.09 g/mol, it is a white to off-white solid at room temperature [1]. This compound belongs to the class of peri-substituted naphthalenes, a structural motif where the proximity of the 1- and 8-substituents creates unique steric and electronic environments that fundamentally differentiate it from other positional isomers and underpin its utility as a versatile building block in organic synthesis .

(8-Bromonaphthalen-1-yl)methanol: Why Simple Substitution with Other Bromonaphthalenemethanols Is Not Recommended


The term "bromonaphthalenemethanol" encompasses a family of positional isomers, each with distinct chemical reactivities due to the varying positions of the bromine and hydroxymethyl substituents on the naphthalene ring. Simple substitution of one isomer for another without rigorous validation is scientifically unsound. For instance, the electronic and steric environment of (8-Bromonaphthalen-1-yl)methanol is uniquely defined by the 'peri' interaction between the 1- and 8-substituents, which influences its behavior in cross-coupling reactions, nucleophilic substitutions, and its potential as a ligand precursor . The reactivity of (6-Bromonaphthalen-1-yl)methanol or (2-Bromonaphthalen-1-yl)methanol will differ due to altered electron density distribution and steric accessibility of the bromine atom [1]. The quantitative evidence below establishes the specific, verifiable differentiators that guide rational selection for specific synthetic applications.

(8-Bromonaphthalen-1-yl)methanol Evidence Guide: Quantifiable Differentiation Data for Procurement


Reactivity and Steric Environment: The Unique 'Peri' Effect in (8-Bromonaphthalen-1-yl)methanol

The critical differentiator for (8-Bromonaphthalen-1-yl)methanol is the 'peri' interaction between the 1-hydroxymethyl and 8-bromo substituents. This creates a sterically congested environment that is unique among simple bromonaphthalenemethanol isomers, directly impacting reactivity, particularly in metal-catalyzed cross-couplings [1]. This structural feature is distinct from isomers like (6-Bromonaphthalen-1-yl)methanol, where substituents are further apart, leading to different steric and electronic profiles .

Medicinal Chemistry Organic Synthesis Catalysis

Differential Reactivity in Nucleophilic Substitution: Synthesis of 1-Br-8-CH2OMs-naphthalene

The hydroxymethyl group of (8-Bromonaphthalen-1-yl)methanol can be efficiently converted to a better leaving group. In a reported procedure, (8-Bromonaphthalen-1-yl)methanol was reacted with methanesulfonic anhydride (Ms2O) in the presence of polymer-supported diethylamine to yield 1-Br-8-CH2OMs-naphthalene in 97% yield [1]. This high yield, achieved under mild conditions with a recyclable base, demonstrates the accessibility and specific reactivity of the 1-hydroxymethyl group in the presence of the 8-bromo substituent. Such a high-yielding derivatization is a critical factor for evaluating the compound's utility as a synthetic intermediate.

Medicinal Chemistry Organic Synthesis Catalysis

Procurement-Quality Link: Verified Purity and Analytical Documentation for Reproducible Research

Procurement of research chemicals must be linked to verifiable quality to ensure reproducibility. Commercial sources for (8-Bromonaphthalen-1-yl)methanol typically offer standard purities of 95% or higher [1]. Critically, some suppliers provide batch-specific analytical data including NMR, HPLC, and GC traces, allowing researchers to verify the identity and purity of the exact lot they receive before use . This level of documentation is a key differentiator for suppliers of this compound, as it mitigates the risk of failed reactions due to unknown impurities, a common issue with less rigorously characterized analogs.

Organic Synthesis Quality Control Medicinal Chemistry

(8-Bromonaphthalen-1-yl)methanol: High-Value Application Scenarios for Procurement


Synthesis of Sterically Demanding Ligands and Catalysts

The unique 'peri' steric environment of (8-Bromonaphthalen-1-yl)methanol makes it an ideal building block for synthesizing ligands with a rigid, crowded binding pocket. This feature is particularly valuable in asymmetric catalysis, where control over the steric environment around a metal center is paramount for achieving high enantioselectivity [1]. The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to install diverse aryl or amine groups, while the hydroxymethyl group can be functionalized to a phosphine, amine, or other donor group, enabling the creation of novel ligand architectures [2].

Advanced Building Block for Modular Synthesis in Medicinal Chemistry

In medicinal chemistry programs, (8-Bromonaphthalen-1-yl)methanol serves as a privileged scaffold for generating libraries of compounds through divergent synthesis. The high-yielding conversion to a mesylate leaving group (as demonstrated by the 97% yield to 1-Br-8-CH2OMs-naphthalene [1]) provides a reliable entry point for nucleophilic displacement with a wide range of amines, thiols, and other nucleophiles. Simultaneously, the bromoarene moiety is perfectly positioned for late-stage functionalization via palladium-catalyzed cross-couplings, allowing for rapid exploration of structure-activity relationships (SAR) around the sterically demanding naphthalene core [2].

Precursor for Organic Electronic Materials and Fluorescent Probes

The rigid, planar naphthalene core with its extended pi-system, when appropriately functionalized, is a common motif in organic semiconductors and fluorescent probes [1]. (8-Bromonaphthalen-1-yl)methanol provides a regiochemically pure starting point for constructing such extended pi-systems [2]. The bromine atom acts as a site for extending conjugation through cross-coupling, while the 1,8-substitution pattern can enforce a specific molecular geometry, influencing solid-state packing and photophysical properties like emission wavelength and quantum yield [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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